molecular formula C17H20N2O5S3 B2408724 N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097645-48-1

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2408724
M. Wt: 428.54
InChI Key: RDPUVVJNSDGTNR-UHFFFAOYSA-N
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Description

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for further investigation.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has been explored for its potential in various scientific applications, particularly focusing on its synthesis methods and biological activities excluding drug use, dosage, and side effects. This compound's relevance spans from its role in the synthesis of complex organic structures to its antimicrobial properties.

Organic Synthesis

A study described a novel route to synthesize piperidine derivatives through intramolecular acylation, showcasing the compound's utility in producing complex organic molecules like piperidines, pyrrolizidines, and indolizidines, which are significant in the synthesis of natural products and potential medicinal compounds (Back & Nakajima, 2000).

Antibacterial Properties

Research has demonstrated the compound's efficacy as an antibacterial agent, specifically highlighting its activity against pathogens like Escherichia coli and Staphylococcus aureus. This suggests its potential use in developing new antibacterial treatments (Ajani et al., 2013).

Enzyme Inhibition

The compound has also been studied for its ability to inhibit membrane-bound phospholipase A2, an enzyme involved in the inflammatory process, indicating its potential application in treating inflammation-related diseases (Oinuma et al., 1991).

Anticancer Activity

Another area of research has focused on the compound's derivatives for their anti-breast cancer activity, suggesting a promising direction for the development of new cancer therapies (Al-Said et al., 2011).

properties

IUPAC Name

N-(2-methylsulfonylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S3/c1-26(21,22)15-9-3-2-7-13(15)18-17(20)14-8-4-5-11-19(14)27(23,24)16-10-6-12-25-16/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPUVVJNSDGTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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